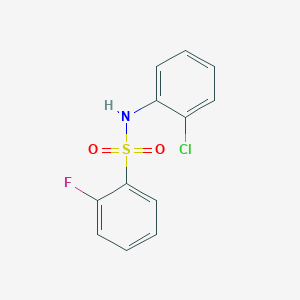

N-(2-chlorophenyl)-2-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

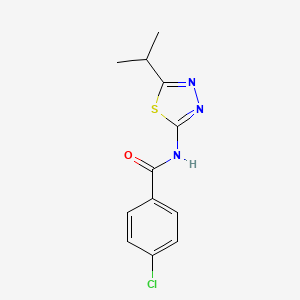

Compounds with the structure N-(2-chlorophenyl)-X are generally organic compounds where X can be a variety of functional groups . They often contain a benzene ring with a chlorine atom at the 2-position, and an amide group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2-chlorophenyl)-2-fluorobenzenesulfonamide” often involves a benzene ring with a chlorine atom at the 2-position, and an amide group attached to the benzene ring .Applications De Recherche Scientifique

Fungicidal and Herbicidal Activities

N-Phenylbenzenesulfonamide derivatives, including those with chloro and fluoro substituents, have been investigated for their fungicidal activities against pathogens like Pythium ultimum, which causes damping-off in plants. The structural characteristics of these compounds, such as the presence of 2-fluoro-4-chloro substituents, have been found crucial for enhancing their fungicidal as well as herbicidal activities. This indicates the potential application of N-(2-chlorophenyl)-2-fluorobenzenesulfonamide in developing agricultural fungicides and herbicides (조윤기 et al., 2008).

Organic Synthesis and Catalysis

Derivatives of N-fluorobenzenesulfonamide, including those with chlorophenyl groups, have been utilized in organic synthesis, particularly in enantioselective fluorination reactions. These compounds, when used as fluorinating agents in the presence of chiral catalysts, have enabled the synthesis of enantioenriched fluorinated compounds, such as 3-fluoro-2-oxindoles, with high yields and selectivities. This highlights the utility of this compound derivatives in the preparation of fluorine-containing pharmaceuticals and agrochemicals (Fajie Wang et al., 2014).

Aminochlorination Reactions

This compound and similar compounds have been applied in aminochlorination reactions of alkenes, demonstrating their versatility as reagents for introducing both amino and chloro groups into organic molecules. Such reactions are valuable in organic synthesis, offering pathways to diverse functionalized compounds with potential applications in medicinal chemistry and material science (Xiao-Qiu Pu et al., 2016).

Nitrogen Source for C–N Bond Formation

The use of N-fluorobenzenesulfonamide derivatives as efficient nitrogen sources for C–N bond formation has been explored, with applications in the synthesis of amines, amides, and other nitrogen-containing compounds. This utility underscores the importance of such compounds in the development of new synthetic methodologies for constructing complex organic molecules (Yan Li & Qian Zhang, 2014).

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(2-chlorophenyl)-2-fluorobenzenesulfonamide may also interact with various cellular targets.

Mode of Action

For instance, certain nicotinamide derivatives have shown inhibitory activity against Enterococcus faecalis , suggesting that this compound might also exhibit similar interactions.

Biochemical Pathways

Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a broad range of biochemical pathways.

Pharmacokinetics

Similar compounds, such as ketamine, undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . This suggests that this compound might also be metabolized by similar enzymatic pathways.

Result of Action

Related compounds have shown various biological activities, suggesting that this compound might also induce a range of cellular responses .

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGVCSOZABVDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)

![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5565691.png)

![2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5565720.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)

![(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5565734.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5565738.png)

![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)